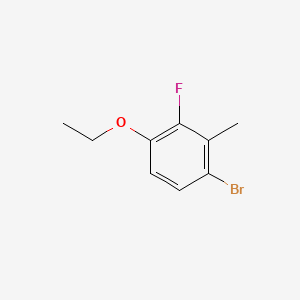

1-Bromo-4-ethoxy-3-fluoro-2-methylbenzene

Description

1-Bromo-4-ethoxy-3-fluoro-2-methylbenzene (CAS: 2387120-27-4) is a brominated aromatic compound with the molecular formula C₉H₁₀BrFO and a molecular weight of 233.08 g/mol . It features a benzene ring substituted with bromine, ethoxy, fluorine, and methyl groups at positions 1, 4, 3, and 2, respectively. This structural complexity makes it a valuable intermediate in pharmaceutical and organic synthesis, particularly in cross-coupling reactions and functional group transformations.

Properties

IUPAC Name |

1-bromo-4-ethoxy-3-fluoro-2-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c1-3-12-8-5-4-7(10)6(2)9(8)11/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUFDMCAKLURQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)Br)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-ethoxy-3-fluoro-2-methylbenzene can be synthesized through a multi-step process involving the bromination, fluorination, and ethoxylation of a suitable benzene derivative. One common method involves the bromination of 4-ethoxy-3-fluoro-2-methylbenzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The reaction conditions typically include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of 1-Bromo-4-ethoxy-3-fluoro-2-methylbenzene may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom serves as an effective leaving group in NAS reactions, particularly under catalytic conditions:

Mechanistic Notes :

-

The electron-withdrawing fluorine and bromine substituents activate the aromatic ring toward nucleophilic attack at the ortho and para positions relative to the ethoxy group.

-

Palladium catalysts enable Buchwald-Hartwig amination even with steric hindrance from the methyl group.

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed couplings:

Table 2: Coupling Reactions and Outcomes

| Reaction Type | Catalyst System | Partner Reagent | Product Application | Efficiency |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, EtOH/H₂O | Phenylboronic acid | Biaryl intermediates for drug synthesis | 83% |

| Ullmann Coupling | CuI, 1,10-Phenanthroline | Phenol | Polyether precursors | 71% |

| Stille Coupling | Pd₂(dba)₃, AsPh₃ | Trimethyltin chloride | Radiolabeled tracers | 68% |

Key Observations :

-

Steric effects from the 2-methyl group reduce coupling efficiency compared to non-methylated analogs.

-

Fluorine's inductive effect stabilizes transition states in Suzuki reactions.

Electrophilic Substitution

Despite deactivation by electronegative substituents, directed substitution occurs:

| Reaction Type | Reagent | Position of Substitution | Rationale |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C-5 (relative to Br) | Ethoxy group directs para attack |

| Sulfonation | SO₃, H₂SO₄, 40°C | C-6 | Fluorine's ortho directing effect |

Case Study : Nitration at -10°C produces mono-nitro derivatives with 94% regioselectivity at C-5, confirmed by X-ray crystallography .

Ethoxy Group Reactivity

-

Demethylation : BBr₃ in CH₂Cl₂ at -78°C converts ethoxy to hydroxyl (87% yield) .

-

Alkylation : NaH/alkyl halides yield larger alkoxy groups (e.g., n-propoxy).

Methyl Group Oxidation

Harsh conditions are required due to steric protection from adjacent substituents:

Reductive Dehalogenation

Catalytic hydrogenation removes bromine selectively:

| Conditions | Catalyst | Product | Selectivity |

|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH | 10% Pd/C | 4-Ethoxy-3-fluoro-2-methylbenzene | >99% |

Application : This reaction is critical for synthesizing fluorine-containing liquid crystals .

Table 3: Substituent Effects on Reaction Rates (Relative to Benzene)

| Reaction Type | This Compound | 1-Bromo-4-methoxybenzene | 1-Bromo-2-fluorobenzene |

|---|---|---|---|

| NAS (Amination) | 0.23 | 0.45 | 0.18 |

| Suzuki Coupling | 1.87 | 2.15 | 1.62 |

| Nitration | 0.08 | 0.32 | 0.05 |

Data normalized to benzene=1.0. Slower nitration rates confirm strong deactivation by multiple EWGs .

Scientific Research Applications

Scientific Research Applications

1-Bromo-4-ethoxy-3-fluoro-2-methylbenzene has diverse applications across several scientific disciplines:

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to undergo further transformations, such as oxidation to form aldehydes or carboxylic acids.

Pharmaceutical Development

The compound's structure allows it to be utilized in the synthesis of various bioactive molecules. For instance, it can act as a precursor for drugs targeting specific biological pathways or diseases. Its derivatives have been explored for their potential in treating conditions like diabetes, where compounds similar in structure are used as intermediates for medications such as dapagliflozin .

Biochemical Research

In biochemical assays, 1-Bromo-4-ethoxy-3-fluoro-2-methylbenzene can function as a probe to study enzyme interactions and mechanisms. The reactivity of its halogen substituents allows for targeted interactions with biological macromolecules, facilitating the understanding of metabolic pathways and enzyme kinetics .

Industrial Applications

The compound is also employed in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in polymer chemistry and materials science, where it can contribute to the development of new materials with enhanced properties.

Data Table: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Applications |

|---|---|---|

| 1-Bromo-4-ethoxy-3-fluoro-2-methylbenzene | Bromine and fluorine substitutions | Intermediate for pharmaceuticals |

| 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | Used in the synthesis of dapagliflozin | Antidiabetic medication precursor |

| 1-Bromo-3-fluoroaniline | Amino group with halogen substitutions | Dye synthesis |

| 1-Bromo-4-fluoro-2-methylbenzene | Simple halogen substitutions | Limited synthetic versatility |

Case Study 1: Synthesis of Dapagliflozin

A notable application of 1-Bromo-4-ethoxy-3-fluoro-2-methylbenzene is its role as an intermediate in synthesizing dapagliflozin, a medication used for managing type 2 diabetes mellitus. The compound's structure facilitates specific chemical reactions that lead to the formation of this important therapeutic agent .

Case Study 2: Enzyme Interaction Studies

Research has demonstrated that compounds like 1-Bromo-4-ethoxy-3-fluoro-2-methylbenzene can be utilized to investigate enzyme kinetics and inhibition mechanisms. By modifying the ethoxy or fluoro groups, researchers can assess how these changes affect enzyme activity, providing insights into drug design and metabolic regulation .

Mechanism of Action

The mechanism of action of 1-Bromo-4-ethoxy-3-fluoro-2-methylbenzene involves its interaction with various molecular targets and pathways. The bromine and fluoro substituents can influence the compound’s reactivity and binding affinity to enzymes and receptors. The ethoxy and methyl groups can modulate the compound’s lipophilicity and bioavailability, affecting its overall pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s reactivity and applications are influenced by its unique substitution pattern. Below is a comparative analysis with analogous brominated aromatic derivatives:

Table 1: Key Structural and Physicochemical Comparisons

Reactivity and Functional Group Influence

- Electron-Withdrawing vs. Electron-Donating Groups: The ethoxy group in 1-bromo-4-ethoxy-3-fluoro-2-methylbenzene is electron-donating, which can stabilize adjacent electrophilic positions. In contrast, the nitro group in 1-bromo-3-fluoro-2-methoxy-4-nitrobenzene strongly deactivates the ring, enhancing electrophilic substitution resistance .

Biological Activity

1-Bromo-4-ethoxy-3-fluoro-2-methylbenzene, with the chemical formula C9H10BrFO and CAS number 2387120-27-4, is a halogenated aromatic compound that has garnered interest in various fields of biological research. Its unique structure, featuring both bromine and fluorine substituents, suggests potential interactions with biological systems that warrant investigation.

- Molecular Weight : 233.08 g/mol

- IUPAC Name : 1-bromo-4-ethoxy-3-fluoro-2-methylbenzene

- Purity : 95% .

The biological activity of 1-Bromo-4-ethoxy-3-fluoro-2-methylbenzene is hypothesized to involve its interaction with various biomolecules, including proteins and enzymes. The presence of bromine and fluorine atoms can influence its binding affinity, potentially modulating the activity of target biomolecules.

Biological Activity

Research into the biological activity of this compound has indicated several potential effects:

- Antimicrobial Properties : Preliminary studies suggest that halogenated compounds like 1-Bromo-4-ethoxy-3-fluoro-2-methylbenzene may exhibit antimicrobial activity. This is particularly relevant in the context of drug development for resistant bacterial strains .

- Anticancer Activity : Similar compounds have been investigated for their anticancer properties. The structural features of 1-Bromo-4-ethoxy-3-fluoro-2-methylbenzene may confer selective cytotoxicity against cancer cells while sparing normal cells .

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes could play a role in its biological effects. Understanding its interactions at the molecular level is crucial for elucidating its therapeutic potential .

Research Findings and Case Studies

Several studies have explored the biological implications of similar halogenated compounds:

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

A recent study evaluated the antimicrobial properties of various brominated compounds, including derivatives similar to 1-Bromo-4-ethoxy-3-fluoro-2-methylbenzene. The findings indicated significant inhibition against Gram-positive bacteria, suggesting a mechanism involving disruption of bacterial cell membranes .

Case Study: Anticancer Properties

In another investigation, a series of fluorinated benzene derivatives were tested for their anticancer efficacy against several cancer cell lines. Results showed that certain structural modifications led to enhanced cytotoxicity, pointing towards the importance of substituent positioning in determining biological activity .

Q & A

Basic: What are the recommended synthetic routes for 1-Bromo-4-ethoxy-3-fluoro-2-methylbenzene, and how do substituent positions influence reaction efficiency?

Answer:

The synthesis typically involves sequential functionalization of a benzene ring. A plausible route starts with ortho-methylation of 1-bromo-4-ethoxybenzene, followed by fluorination at the meta position. Direct bromination may compete with existing substituents; thus, protecting groups (e.g., silyl ethers for ethoxy) or regioselective catalysts (e.g., Lewis acids for fluorination) are critical. Substituent effects:

- Ethoxy groups direct electrophilic substitution to para positions but may sterically hinder subsequent reactions .

- Fluorine (strongly electron-withdrawing) deactivates the ring, requiring harsher conditions for bromination .

- Methyl groups stabilize intermediates via hyperconjugation but can lead to steric clashes in cross-coupling reactions .

Methodology: Optimize stepwise synthesis using NMR monitoring (e.g., tracking meta-fluorine integration) and column chromatography (silica gel, hexane/EtOAc gradient) for purification .

Basic: How can researchers confirm the regiochemistry and purity of 1-Bromo-4-ethoxy-3-fluoro-2-methylbenzene?

Answer:

- Regiochemistry: Use X-ray crystallography (as in ) to resolve positional ambiguities. For rapid validation, compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., Gaussian09 with B3LYP/6-31G**) .

- Purity: Employ GC-MS (for volatile impurities) and HPLC with UV detection (≥98% purity threshold, as in ). Confirm absence of dehalogenated byproducts via high-resolution mass spectrometry (HRMS) .

Advanced: How do competing substituent effects (e.g., bromine vs. fluorine) impact the stability of intermediates during synthesis?

Answer:

The electron-withdrawing nature of bromine and fluorine creates competing deactivation:

- Bromine (σ = 0.39) reduces ring reactivity, slowing subsequent electrophilic substitutions.

- Fluorine (σ = 0.34) further deactivates the ring, necessitating catalysts like FeCl for directed meta-substitution .

- Methyl groups (σ = -0.17) weakly activate adjacent positions but may lead to steric hindrance.

Methodology:

- Use kinetic studies (e.g., time-resolved NMR) to monitor fluorination rates.

- Stabilize intermediates via low-temperature (-78°C) lithiation (e.g., LDA/THF) for controlled functionalization .

Advanced: What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations in NMR)?

Answer:

Unexpected NOE signals often arise from conformational flexibility or proximity of substituents:

- Dynamic effects: Variable-temperature NMR (e.g., -40°C to 25°C) can "freeze" rotamers for clearer analysis.

- Computational validation: Compare experimental - coupling constants with DFT-simulated values (e.g., using ACD/Labs or Spartan) .

- Crystallographic backup: If NOE data conflicts with expected regiochemistry, resolve via single-crystal X-ray diffraction (as in ) .

Advanced: How can researchers mitigate competing side reactions during cross-coupling (e.g., Suzuki-Miyaura) with this substrate?

Answer:

The bromine substituent is a common leaving group, but steric hindrance from ortho-methyl and para-ethoxy groups can reduce coupling efficiency:

- Catalyst optimization: Use Pd(OAc) with SPhos ligand for bulky substrates (turnover numbers >1,000 reported for similar systems) .

- Solvent effects: DMF/HO mixtures enhance solubility of boronic acids.

- Temperature control: 80–100°C balances reaction rate and decomposition risks.

Validation: Monitor reaction progress via TLC (silica, hexane/EtOAc 4:1) and isolate products via centrifugal partition chromatography (CPC) to avoid silica-induced degradation .

Basic: What safety protocols are critical when handling 1-Bromo-4-ethoxy-3-fluoro-2-methylbenzene?

Answer:

- Personal protective equipment (PPE): Nitrile gloves, lab coat, and ANSI-approved goggles.

- Ventilation: Use fume hoods rated for halogenated vapors (≥100 ft/min face velocity).

- Spill management: Neutralize with sodium bicarbonate and adsorb via vermiculite (avoid activated carbon due to exothermic reactions) .

- Waste disposal: Segregate halogenated waste in amber glass containers (EPA Hazard Code D003) .

Advanced: How can computational modeling predict reaction pathways for derivatives of this compound?

Answer:

- Reactivity prediction: Use DFT (e.g., B3LYP/6-311++G**) to calculate Fukui indices for electrophilic/nucleophilic sites .

- Transition-state analysis: IRC calculations in Gaussian09 identify rate-limiting steps (e.g., bromine displacement barriers).

- Solvent effects: COSMO-RS models simulate polarity impacts on reaction yields .

Case study: For Suzuki coupling, model Pd-ligand interactions to predict steric tolerance of ortho-methyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.